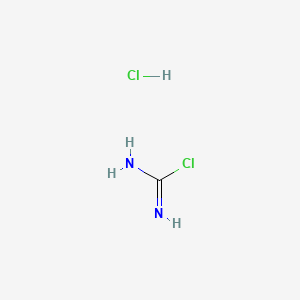

Chloroformamidine hydrochloride

概要

説明

Chloroformamidine hydrochloride is a chemical compound with the molecular formula CH₄Cl₂N₂. It is primarily used as a molecular linker in various chemical processes, including the modification of electron transport layers in perovskite solar cells . This compound plays a crucial role in enhancing the efficiency and stability of these solar cells by passivating oxygen vacancies and interfacial defects .

準備方法

Chloroformamidine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiourea or urea derivatives with carbonyl chloride . Another method includes the reaction of 1,1,3-triphenylurea with phosphorus pentachloride . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the successful formation of this compound.

化学反応の分析

Cyclocondensation Reactions

CFA·HCl facilitates the synthesis of nitrogen-containing heterocycles through thermal cyclocondensation. A prominent example is its reaction with ethyl 3-amino-2-chloroisonicotinate to form pyrido[4,3-d]pyrimidine derivatives, a scaffold with cytotoxic potential. This reaction proceeds at 130°C in the presence of dimethylsulfone, yielding the tricyclic product in 95% yield after purification .

Reaction Conditions and Outcomes

Guanylation of Electron-Deficient Amines

CFA·HCl serves as a guanylating agent for aromatic amines, enabling the synthesis of guanidine derivatives. This reaction is highly effective for electron-deficient substrates such as nitroanilines and heterocyclic amines, proceeding via nucleophilic substitution at the chloro group.

Key Examples

- Pyridines and Anilines : Reaction with 3-nitroaniline in dimethyl sulfoxide (DMSO) at 80–100°C yields N-(3-nitrophenyl)guanidine with 85–95% efficiency .

- Heterocycles : Quinoline- and isoquinoline-derived amines undergo guanylation at 100°C, achieving yields of 70–90% .

Mechanistic Insight

The reaction involves:

- Activation of CFA·HCl by base to generate a reactive amidine intermediate.

- Nucleophilic attack by the amine, displacing chloride.

- Rearrangement to form the guanidine product .

Nucleophilic Substitution Reactions

CFA·HCl participates in substitutions with alcohols, thiols, and amines under mild conditions.

Reactivity Comparison

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | RT, 12 h | O-Methylisourea | 88% | |

| Ethanol | Reflux, 6 h | O-Ethylisourea | 82% | |

| Aniline | DMSO, 80°C, 4 h | N-Phenylguanidine | 78% |

Coordination and Electrostatic Coupling

In materials science, CFA·HCl modifies electron transport layers (ETLs) in perovskite solar cells by passivating oxygen vacancies on SnO₂ surfaces. This occurs via:

- Coordination bonding : Interaction between CFA’s NH groups and SnO₂ defects.

- Electrostatic coupling : Enhanced charge transfer at the ETL/perovskite interface.

Impact on Solar Cell Performance

| Parameter | Unmodified SnO₂ | CFA-Modified SnO₂ | Improvement |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | 18.2% | 21.5% | +18% |

| Defect Density | 10¹⁷ cm⁻³ | 10¹⁶ cm⁻³ | 10× reduction |

Stability and Decomposition

CFA·HCl exhibits thermal and hydrolytic instability:

- Thermal Decomposition : Above 90°C, it decomposes into CO₂, N₂O, and Cl₂ .

- Hydrolysis : In aqueous acidic conditions, it hydrolyzes to urea derivatives .

Decomposition Pathways

科学的研究の応用

Chloroformamidine hydrochloride is a compound with diverse applications across various scientific fields, particularly in pharmaceutical development, agricultural chemistry, biochemical research, analytical chemistry, and material science. Below is a detailed exploration of its applications, supported by case studies and data tables.

Pharmaceutical Development

This compound is widely utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing medications targeting infectious diseases. For instance, it has been employed in synthesizing diaminopyrimidine derivatives that exhibit potent activity against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections .

Case Study: Synthesis of Antiparasitic Drugs

Research has shown that this compound can be used to create compounds with IC50 values lower than 3 μM against C. parvum, indicating significant potency comparable to established treatments like trimetrexate .

Agricultural Chemicals

In agriculture, this compound serves as a precursor for formulating agrochemicals, particularly herbicides and fungicides. It enhances crop protection by contributing to the development of effective agricultural products.

Data Table: Agrochemical Applications

| Agrochemical Type | Role of this compound |

|---|---|

| Herbicides | Precursor for synthesis |

| Fungicides | Intermediate for active ingredients |

Biochemical Research

The compound is instrumental in biochemical studies related to enzyme inhibition and protein interactions. It aids researchers in understanding biological processes by serving as a reagent in various assays.

Example: Enzyme Inhibition Studies

This compound has been used to investigate the inhibition of dihydrofolate reductase (DHFR) enzymes from different species, highlighting its potential in developing selective inhibitors for therapeutic use .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying specific compounds within complex mixtures. Its utility extends to various analytical methods, enhancing the accuracy of chemical analyses.

Material Science

This compound is explored in material science for synthesizing new materials, particularly polymers with unique properties suitable for industrial applications.

Case Study: Polymer Development

Recent studies have demonstrated that this compound can act as a molecular linker to modify electron transport layers in perovskite solar cells, improving their efficiency and stability .

作用機序

The mechanism of action of chloroformamidine hydrochloride involves its role as a molecular linker. It modifies the properties of electron transport layers by passivating oxygen vacancies and interfacial defects . This modification improves the energetic alignment between the electron transport layer and the perovskite layer, leading to enhanced power conversion efficiency and stability of perovskite solar cells .

類似化合物との比較

Chloroformamidine hydrochloride can be compared with other similar compounds, such as formamidine hydrochloride and benzamidine hydrochloride. While these compounds share similar structural features, this compound is unique in its ability to enhance the properties of electron transport layers in perovskite solar cells . This uniqueness makes it a valuable compound in the field of materials science and renewable energy.

生物活性

Chloroformamidine hydrochloride, a compound with the chemical formula CHClN·HCl, is notable for its diverse biological activities and applications in organic synthesis. This article delves into its biological activity, including antimicrobial properties, antitumor effects, and its role as a reagent in synthetic chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various microbial strains, suggesting potential applications in pharmaceuticals and agriculture. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Antitumor Activity

This compound has been investigated for its antitumor properties, particularly in the synthesis of thieno[2,3-d]pyrimidines, which are known to inhibit tumor cell growth. A study demonstrated that derivatives synthesized using this compound showed potent inhibitory effects on human tumor cells expressing folate receptors.

- Key Findings:

- Compounds derived from chloroformamidine exhibited IC values ranging from 4.7 to 334 nM against KB and IGROV1 human tumor cells.

- The mechanism of action was identified as dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and possibly AICA ribonucleotide formyltransferase (AICARFTase), critical enzymes in the purine synthesis pathway .

This compound serves as a versatile reagent in organic synthesis, particularly for constructing 2-aminopyrimidines and guanidines from electron-deficient aromatic amines. Its unique reactivity allows for the development of various biologically active compounds.

- Synthetic Pathway Example:

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Ethanol Interaction : It was found that this compound increased acetaldehyde levels after ethanol consumption but did not significantly affect bleeding weight in animal models, indicating its potential influence on metabolic pathways related to alcohol processing .

- Antitumor Compound Development : A series of thieno[2,3-d]pyrimidine derivatives synthesized using this compound demonstrated selective cytotoxicity towards cancer cells expressing folate receptors, showcasing its potential as a targeted cancer therapy agent .

5. Conclusion

This compound is a compound with promising biological activities, particularly in antimicrobial and antitumor applications. Its role as a synthetic reagent further enhances its value in medicinal chemistry. Ongoing research is essential to fully elucidate its mechanisms of action and explore its therapeutic potential across various medical fields.

特性

IUPAC Name |

carbamimidoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClN2.ClH/c2-1(3)4;/h(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQFHOLPJJETAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183834 | |

| Record name | Chloroformamidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-92-9 | |

| Record name | Chloroformamidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29671-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroformamidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29671-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroformamidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroformamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFORMAMIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H567T85SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chloroformamidine hydrochloride is primarily utilized as a guanylating agent. It reacts with amines, particularly electron-deficient aromatic amines, to form guanidine derivatives. [, , , , , , , , ] This reaction is particularly valuable in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.

ANone: Certainly. This compound has been instrumental in synthesizing various compounds, including:

- Antifolates: These compounds, such as N3-methyl-10-propargyl-5,8-dideazafolic acid (1b), target dihydrofolate reductase and demonstrate activity against specific parasites. [, , ]

- Anti-influenza Agents: Peramivir, a neuraminidase inhibitor, utilizes this compound in its synthesis to install the crucial peripheral guanidino group. [, ]

- Thymidylate Synthase Inhibitors: Nolatrexed, a compound that inhibits thymidylate synthase, is synthesized via a route involving this compound. [, ]

A: Traditional guanylation methods often struggle with electron-deficient aromatic amines due to their reduced nucleophilicity. This compound offers a clean and efficient alternative, effectively reacting with these challenging substrates to afford the desired guanidine products. []

A: Yes, recent research highlights the use of this compound in a more environmentally friendly guanylation method for synthesizing Peramivir. This avoids the use of toxic mercury chloride (HgCl2), making the process greener. []

ANone: While the provided abstracts do not delve into detailed spectroscopic data, the structure of this compound can be inferred from its reactivity. It exists as a hydrochloride salt, indicating protonation of the more basic amidine nitrogen. Further structural insights, including bond lengths and angles, could be obtained through techniques like X-ray crystallography or computational modeling.

A: The terminology refers to the structural variations within the thieno[2,3-d]pyrimidine scaffold. While the abstracts lack specific definitions, "non-classical" likely denotes modifications outside the core ring system, potentially at the 6-position, as seen in compounds 2-8. [] Conversely, "classical" might indicate alterations within the core ring system or at specific positions crucial for biological activity. This compound plays a crucial role in constructing the 2,4-diaminopyrimidine ring present in both classifications. [, ]

A: While the provided abstracts do not specifically address material compatibility, it's worth noting that this compound is often used in conjunction with polar aprotic solvents like diglyme. [] Additionally, its use alongside reagents such as sodium hydroxide and various substituted thiophenols suggests a degree of compatibility. [, ] Further investigations focusing on its stability and reactivity in diverse chemical environments are necessary to establish a comprehensive compatibility profile.

ANone: The abstracts unfortunately lack information regarding the stability of this compound. Understanding its sensitivity to moisture, temperature, and light is crucial for its safe and effective utilization. Storage recommendations, typically provided by suppliers, should be consulted and adhered to.

A: While the provided abstracts do not explicitly mention computational studies directly involving this compound, they highlight the investigation of structure-activity relationships (SAR) for various synthesized compounds. [, , , ] Computational tools, such as molecular docking and QSAR modeling, could be employed to further explore the interaction of these compounds with their biological targets and potentially guide the design of novel derivatives with enhanced properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。